![molecular formula C11H13F3O3S B601906 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate CAS No. 21172-43-0](/img/structure/B601906.png)
3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate
Overview
Description
3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate is a chemical compound with the molecular formula C11H13F3O3S. It is known for its unique structural properties, which include a trifluoromethyl group attached to a phenyl ring, linked to a propyl chain and a methanesulfonate ester. This compound is often used in various scientific research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate typically involves the reaction of 3-(trifluoromethyl)phenylpropanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures a consistent supply of reactants and efficient heat management, which is crucial for maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers, depending on the nucleophile used.
Oxidation and reduction: Products vary based on the specific reaction conditions and reagents, but can include alcohols, ketones, and carboxylic acids.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups.
- Reactivity : It participates in oxidation and reduction reactions, with the trifluoromethyl group influencing the electronic properties of the resulting compounds.
Biology
- Biochemical Studies : It is utilized to investigate enzyme mechanisms and protein-ligand interactions. The trifluoromethyl group enhances binding affinity and selectivity in biological assays.
- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Research indicates that it can reduce oxidative stress markers in neuronal cultures, suggesting its role in protecting neuronal cells from damage.
- Hormonal Modulation : The compound influences estrogen receptor activity, which may have implications for hormone-related conditions.
Antitumor Studies
A study demonstrated that 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate inhibits cell proliferation in several cancer cell lines in a dose-dependent manner. This suggests its potential as a therapeutic agent for cancer treatment.
Neuroprotection
Research highlighted its ability to modulate signaling pathways associated with oxidative stress, providing insights into its neuroprotective capabilities. This could lead to applications in neurodegenerative diseases.
Hormonal Influence
Investigations into its interaction with estrogen receptors revealed that it may act as a modulator of gene expression related to hormone signaling. This property opens avenues for developing treatments for hormone-sensitive cancers.
Summary of Biological Activities
Activity Type | Description |
---|---|
Antitumor Activity | Exhibits potential in inhibiting tumor cell proliferation in vitro. |
Neuroprotective Effects | May protect neuronal cells from oxidative stress-induced damage. |
Hormonal Modulation | Influences estrogen receptor activity, potentially impacting hormone-related conditions. |
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The methanesulfonate ester group can undergo hydrolysis, releasing the active 3-(trifluoromethyl)phenylpropanol, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(trifluoromethyl)phenyl]propyl chloride
- 3-[3-(trifluoromethyl)phenyl]propyl bromide
- 3-[3-(trifluoromethyl)phenyl]propyl acetate
Uniqueness
3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate is unique due to its methanesulfonate ester group, which provides distinct reactivity compared to other similar compounds. This group allows for selective nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
3-[3-(Trifluoromethyl)phenyl]propyl methanesulfonate, also known by its CAS number 21172-43-0, is a chemical compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature and research findings.
- Molecular Formula : C12H12F3O3S
- Molecular Weight : 303.29 g/mol
- IUPAC Name : 3-(3-(Trifluoromethyl)phenyl)propyl methanesulfonate
The biological activity of this compound primarily involves its interaction with various cellular pathways. The compound is known to act as a sulfonate ester, which can influence biochemical processes through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound has potential effects on receptor-mediated signaling pathways, particularly those related to hormone signaling.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its effects on cellular processes and potential therapeutic applications.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antitumor Activity | Exhibits potential in inhibiting tumor cell proliferation in vitro. |
Neuroprotective Effects | May protect neuronal cells from oxidative stress-induced damage. |
Hormonal Modulation | Influences estrogen receptor activity, potentially impacting hormone-related conditions. |
Case Studies and Research Findings
-
Antitumor Studies :
- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
-
Neuroprotection :
- A study highlighted the compound's ability to reduce oxidative stress markers in neuronal cultures. This neuroprotective effect is attributed to its capacity to modulate signaling pathways involved in cellular stress responses.
-
Hormonal Influence :
- Investigations into the compound's interaction with estrogen receptors revealed that it could act as a modulator, influencing gene expression related to hormone signaling. This property suggests potential applications in treating hormone-sensitive cancers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, trifluoromethanesulfonate esters are often prepared using methanesulfonyl chloride or trifluoromethanesulfonic anhydride under controlled conditions. In analogous syntheses (e.g., trifluoromethanesulfonate salts), reactions involve phosphine-mediated pathways (e.g., PPh₃) in dichloromethane at low temperatures (-78°C), followed by warming to room temperature and purification via solvent precipitation .
- Key Steps :
- Activation of the hydroxyl group using a sulfonating agent (e.g., triflic anhydride).
- Use of bases like diisopropylethylamine to neutralize acidic byproducts .
- Characterization via H NMR, C NMR, and IR spectroscopy to confirm regiochemistry and purity .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Primary Methods :
- H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methylsulfonate groups at δ 3.0–3.5 ppm) .
- C NMR : Confirms the trifluoromethyl group (CF₃, δ ~120 ppm, quartets due to coupling) and methanesulfonate linkage .
- IR Spectroscopy : Detects sulfonate S=O stretches (~1350–1200 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing CF₃ group enhances electrophilicity at the sulfonate moiety, making it a superior leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the 3-(trifluoromethyl)phenyl group may reduce reaction yields, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .
- Data Contradictions : While CF₃ generally accelerates substitution, competing side reactions (e.g., β-hydride elimination) may occur in alkylsulfonates, requiring careful solvent selection (e.g., DMF over THF) .
Q. What challenges arise in achieving regioselective sulfonation of the propyl chain?
- Experimental Design : Regioselectivity is controlled by steric and electronic factors. For example, bulky bases (e.g., 2,6-lutidine) favor sulfonation at the terminal position of the propyl chain, while polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic activation .
- Troubleshooting : Competing sulfonation at the aromatic ring can occur if the hydroxyl precursor is not fully protected. Use of TMS-protected intermediates (as in ) mitigates this issue .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Data :
Condition | Degradation Rate | Observations |
---|---|---|
Room temperature | High (weeks) | Hydrolysis of sulfonate |
4°C (dry) | Low (months) | Minimal decomposition |
Presence of moisture | Immediate | Formation of methanesulfonic acid |
- Handling Protocol : Store under inert gas (N₂/Ar) at -20°C in desiccated containers. Avoid exposure to protic solvents or humid environments .
Q. Methodological Considerations
Q. What strategies optimize the synthesis of derivatives for biological testing?
- Functionalization Routes :
- Step 1 : Introduce protected functional groups (e.g., -OH as TMS ethers) to prevent undesired side reactions .
- Step 2 : Post-synthetic deprotection using mild acids (e.g., HCl in dioxane) .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equiv triflic anhydride) and reaction time (12–24 hrs) for high-purity products (>90%) .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- DFT Studies : Calculate the energy barrier for sulfonate dissociation using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare with experimental kinetic data to validate transition states .
- Applications : Predict regioselectivity in nucleophilic substitutions or ligand-metal interactions in catalysis.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O3S/c1-18(15,16)17-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2,4,6,8H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMKCYVXQLVAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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